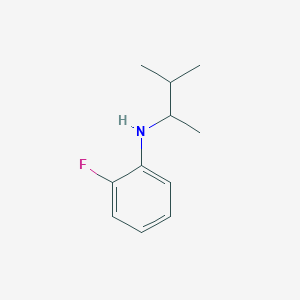
1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring substituted with a dimethylamino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanone. This intermediate is then subjected to reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like alkyl halides can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Dimethylamino)-4-phenylcyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.
1-(Dimethylamino)-4-phenylcyclohexane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
4-Phenylcyclohexanone: Lacks the dimethylamino group but shares the phenylcyclohexane core.
Uniqueness
1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-(dimethylamino)-4-phenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-16(2)15(14(17)18)10-8-13(9-11-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,17,18) |
InChI Key |
CEAIWOBEBRARAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCC(CC1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


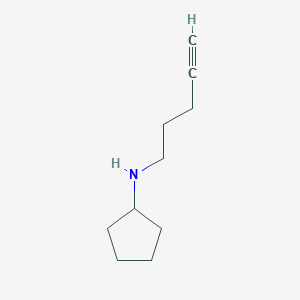
![Hexyl[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13293898.png)
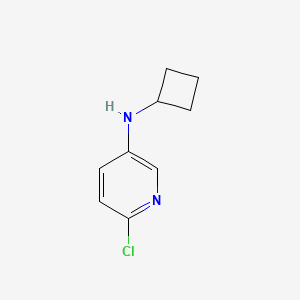
![2-[1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13293909.png)
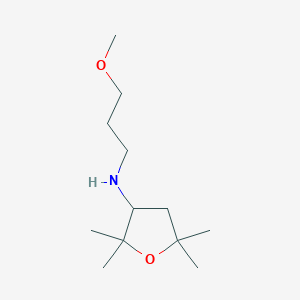
![2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13293927.png)
![2-[(5,6-Diaminopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B13293931.png)
![4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-2-ol](/img/structure/B13293943.png)
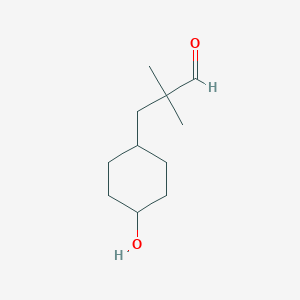
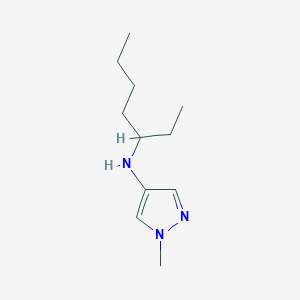
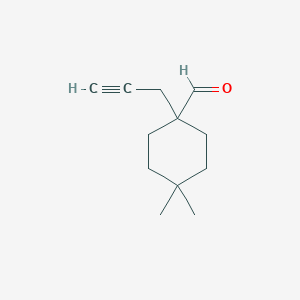
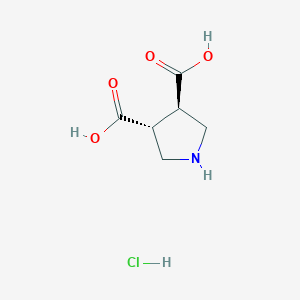
![4-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13293974.png)
